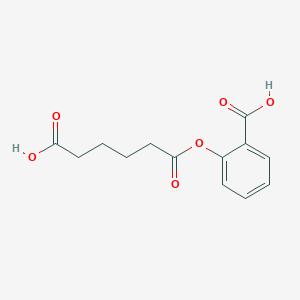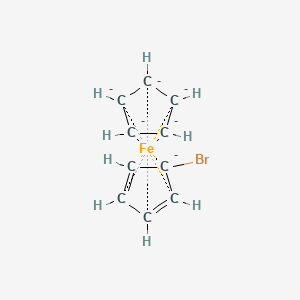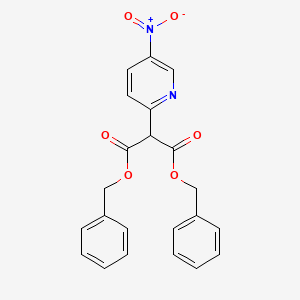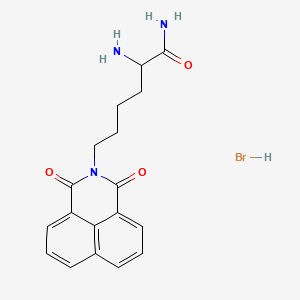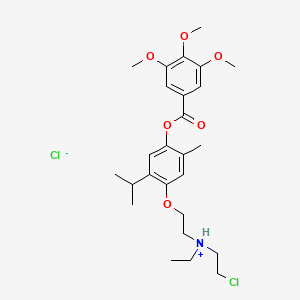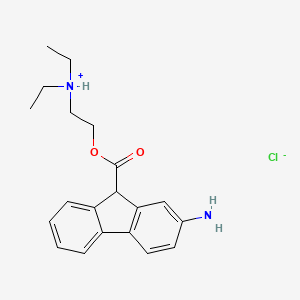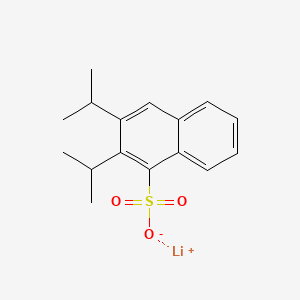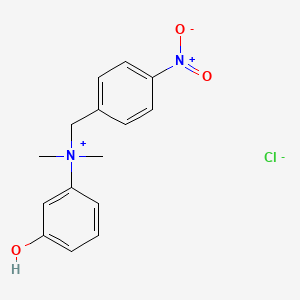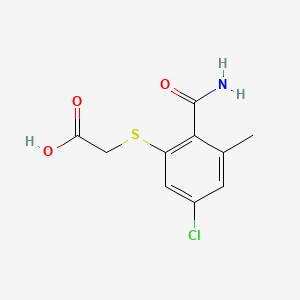
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt is a heterocyclic organic compound with the molecular formula C28H19N4Na2O6S2 It is known for its complex structure, which includes multiple aromatic rings and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt typically involves multiple steps, including the formation of the phenazinium core and subsequent functionalization with amino and sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its unique properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
Phenazinium: A related compound with a similar core structure but different functional groups.
Aminophenazinium: Another similar compound with amino groups attached to the phenazinium core.
Sulfonated Phenazinium: Compounds with sulfonate groups similar to Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
72749-80-5 |
|---|---|
分子式 |
C28H19N4Na2O6S2+ |
分子量 |
617.6 g/mol |
IUPAC名 |
disodium;9-amino-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C28H20N4O6S2.2Na/c29-20-14-23-21(16-26(20)40(36,37)38)31-28-19-12-7-13-25(39(33,34)35)27(19)22(30-17-8-3-1-4-9-17)15-24(28)32(23)18-10-5-2-6-11-18;;/h1-16H,(H4,29,30,33,34,35,36,37,38);;/q;2*+1/p-1 |
InChIキー |
OKBJQVCCZCGZHD-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)S(=O)(=O)[O-])N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


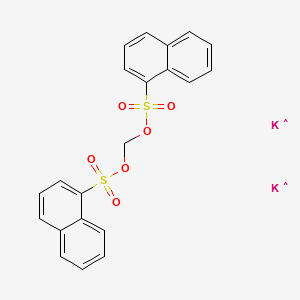
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

